4-[2-(Ethylsulfanyl)ethenyl]benzaldehyde
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Overview
Description
4-[2-(Ethylsulfanyl)ethenyl]benzaldehyde is an organic compound characterized by the presence of an aldehyde group attached to a benzene ring, which is further substituted with an ethylsulfanyl group and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Ethylsulfanyl)ethenyl]benzaldehyde typically involves the reaction of benzaldehyde derivatives with ethylsulfanyl and ethenyl groups under controlled conditions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Ethylsulfanyl)ethenyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzene ring can undergo further substitution reactions to introduce additional functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group will yield carboxylic acids, while reduction will yield alcohols .
Scientific Research Applications
4-[2-(Ethylsulfanyl)ethenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-[2-(Ethylsulfanyl)ethenyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The ethylsulfanyl and ethenyl groups may also contribute to the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Ethylbenzaldehyde: Similar structure but lacks the ethylsulfanyl and ethenyl groups.
Benzaldehyde: The simplest form, without any additional substituents.
4-(Methylthio)benzaldehyde: Contains a methylthio group instead of an ethylsulfanyl group.
Properties
CAS No. |
918340-90-6 |
---|---|
Molecular Formula |
C11H12OS |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
4-(2-ethylsulfanylethenyl)benzaldehyde |
InChI |
InChI=1S/C11H12OS/c1-2-13-8-7-10-3-5-11(9-12)6-4-10/h3-9H,2H2,1H3 |
InChI Key |
HBJRQBKHECQRJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC=CC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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